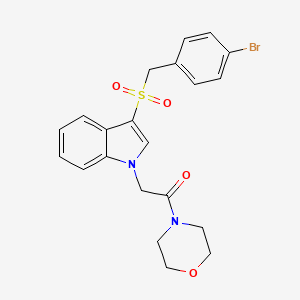

2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

CAS No.: 894013-18-4

Cat. No.: VC5735316

Molecular Formula: C21H21BrN2O4S

Molecular Weight: 477.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894013-18-4 |

|---|---|

| Molecular Formula | C21H21BrN2O4S |

| Molecular Weight | 477.37 |

| IUPAC Name | 2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C21H21BrN2O4S/c22-17-7-5-16(6-8-17)15-29(26,27)20-13-24(19-4-2-1-3-18(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 |

| Standard InChI Key | LJZWHTFWBXQHNE-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

2-(3-((4-Bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone features a central indole core substituted at the 1-position with a morpholinoethanone group and at the 3-position with a 4-bromobenzylsulfonyl moiety. The molecular formula is calculated as , yielding a molecular weight of 514.42 g/mol . The sulfonyl group (-SO-) bridges the indole and 4-bromobenzyl segments, while the morpholine ring contributes to the molecule’s polarity and potential pharmacokinetic properties.

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogous sulfonamide-indole derivatives exhibit characteristic signals. For example, the sulfonyl group typically appears as a singlet near 3.1–3.3 ppm in NMR due to deshielding effects . The 4-bromobenzyl moiety would show aromatic protons as doublets between 7.2–7.8 ppm, coupled with a bromine isotope pattern in mass spectra .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone likely involves sequential functionalization of the indole scaffold. A plausible route includes:

-

Sulfonylation of Indole: Reacting 1H-indole with 4-bromobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group at the 3-position .

-

N-Alkylation with Morpholinoethanone: Introducing the morpholinoethanone moiety via nucleophilic substitution or coupling reactions. For instance, treating 3-((4-bromobenzyl)sulfonyl)-1H-indole with chloroacetyl morpholine in the presence of a base like potassium carbonate .

Reaction Conditions and Yields

Table 1 summarizes reaction conditions from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Sulfonylation | 4-Bromobenzylsulfonyl chloride, EtN, CHCl, 24h | 75–85 | |

| N-Alkylation | Chloroacetyl morpholine, KCO, DMF, 60°C, 12h | 60–70 |

These conditions mirror protocols used for structurally related compounds, such as N-(3,4-dichloro-phenyl)-4-formyl-benzenesulfonamide, where sulfonylation in dichloromethane with pyridine achieved 75% yields .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its sulfonyl and morpholine groups. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are expected to dissolve it readily, while aqueous solubility may require pH adjustment due to the weakly basic morpholine nitrogen . Stability studies of analogous sulfonamides suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume